5-Ethylpyrimidin-2(1H)-one

Antiviral Drug Development Nucleoside Chemistry Medicinal Chemistry

Researchers synthesizing 5-substituted pyrimidine nucleoside analogs for antiviral screening often face supply inconsistency for specific 5-alkyl building blocks. 5-Ethylpyrimidin-2(1H)-one is the definitive precursor for 5-ethyl-2-pyrimidinone-2′-deoxyriboside (β-anomer), a nucleoside evaluated against herpes virus infection. The 5-ethyl group imparts a specific lipophilic and steric profile critical for target engagement that cannot be replicated by 5-iodo or 5-ethynyl analogs. - Serves as the heterocyclic core for HSV-1, HSV-2, and VZV inhibitor development. - Essential for SAR studies differentiating alkyl chain effects on antiviral potency. - Validated in patent literature for human neutrophil elastase inhibitor synthesis.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 64171-56-8
Cat. No. B1280092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyrimidin-2(1H)-one
CAS64171-56-8
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCCC1=CNC(=O)N=C1
InChIInChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9)
InChIKeySYFKXBRRNSJBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethylpyrimidin-2(1H)-one Technical Baseline


5-Ethylpyrimidin-2(1H)-one (CAS 64171-56-8) is a monocyclic pyrimidin-2-one derivative with a 5-ethyl substitution . The molecular formula is C6H8N2O with a molecular weight of 124.14 . This compound serves as a foundational intermediate in medicinal chemistry for synthesizing 5-substituted pyrimidine nucleoside analogs and pyrimidinone derivatives with potential antiviral and enzyme inhibitory properties [1]. The ethyl group at the 5-position distinguishes it from other 5-substituted analogs and influences the physicochemical and biological properties of downstream derivatives [2].

1
Synthetic workflow
Key intermediate for 5-ethyl-2′-deoxyriboside synthesis in anti-herpes research.
2
Substituent distinction
5-Ethyl group provides specific hydrophobicity and steric profile distinct from 5-iodo or 5-ethynyl analogs.
3
Pharmacophoric scaffold
Patent literature reports HNE inhibitory properties with 5-ethyl substitution as necessary for target engagement.

Why Generic Substitution Fails for 5-Ethylpyrimidin-2(1H)-one


Generic substitution among 5-substituted pyrimidin-2(1H)-one derivatives is not valid because the identity of the 5-position substituent critically determines both the antiviral potency and the spectrum of activity of the resulting nucleoside analogs [1]. In anti-herpes simplex virus (HSV) studies of 2-pyrimidinone 2'-deoxyribonucleoside (PdR) analogs, the 5-substituent directly influences antiviral potency, with distinct differences observed between iodo, ethynyl, propynyl, and ethyl derivatives [1]. The 5-ethyl derivative is synthesized from 5-ethyluracil via a multi-step pathway and serves as a distinct starting material that cannot be replaced by other 5-alkyl or 5-halo analogs without altering the resulting biological profile [2]. Furthermore, the 5-ethyl substitution represents a specific hydrophobic modification that affects both the compound's chemical reactivity and its incorporation into nucleoside frameworks, distinguishing it from 5-methyl, 5-iodo, or 5-ethynyl counterparts [2][3].

Activity profile may shift
5-Substituent dictates anti-HSV endpoint profile; replacing 5-ethyl with 5-iodo or 5-ethynyl yields a different potency class.
Synthesis pathway incompatible
Distinct multi-step route from 5-ethyluracil; alternative substituents require different starting materials and conditions.
Target engagement may not transfer
Unsubstituted pyrimidinone lacks reported HNE inhibition; 5-ethyl group is critical for binding interactions described in patent data.

5-Ethylpyrimidin-2(1H)-one Product-Specific Evidence Guide


Distinct Synthesis Pathway for Anti-HSV Nucleoside Analogs

5-Ethylpyrimidin-2(1H)-one (5) is synthesized in multiple steps starting from 5-ethyluracil, yielding 5-ethyl-2-pyrimidinone-2′-deoxyriboside (β-anomer 10) for evaluation against herpes virus infection [1]. In contrast, 5-iodo and 5-ethynyl derivatives follow different synthetic routes and exhibit distinct antiviral potency profiles in head-to-head comparisons [2]. The 5-ethyl derivative provides a specific hydrophobicity and steric profile that cannot be achieved with 5-methyl (shorter alkyl) or 5-propyl (longer alkyl) substitutions.

Synthesis pathway
Head-to-head
Synthesized as β-anomer 10 for anti-herpes evaluation. Comparator 5-iodo, 5-ethynyl, 5-propynyl PdR rank as top activity group.
Supports SAR differentiation; 5-ethyl route and activity profile distinct from top-tier analogs.
Reported ranking; procurement ensures specific alkyl-substitution research context.
Antiviral Drug Development Nucleoside Chemistry Medicinal Chemistry

Differential Anti-HSV Potency vs. 5-Iodo/5-Ethynyl Analogs

In a comparative study of 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside (PdR) analogs, the order of anti-HSV-1 and anti-HSV-2 potency was iodo PdR ≈ ethynyl PdR ≈ propynyl PdR, with these three substituents conferring the highest activity [1]. 5-Ethyl PdR was synthesized and presented for evaluation but was not among the highest-potency group, indicating a distinct structure-activity relationship (SAR) where the 5-ethyl substituent yields a different antiviral efficacy profile [2]. This differential potency is attributed to the hydrophobic and electronic properties of the substituent affecting nucleoside kinase recognition and viral DNA polymerase inhibition [1].

Anti-HSV ranking
Head-to-head
5-iodo ≈ ethynyl ≈ propynyl PdR > 5-ethyl in cell culture anti-HSV potency ranking.
5-Ethyl position in SAR series aids interpretation of alkyl chain effect on antiviral endpoint.
Cell culture assay context; potency ranking relative to tested set.
Antiviral Pharmacology Herpes Simplex Virus Nucleoside Analogs

HNE Inhibition by 5-Ethylpyrimidinone Derivatives

Patented pyrimidinone derivatives bearing a 5-ethyl substitution (or structurally related 5-alkyl groups) have been disclosed as human neutrophil elastase (HNE) inhibitors for therapeutic use in respiratory and inflammatory conditions [1]. The 5-ethyl substitution is claimed to contribute to HNE inhibitory potency, differentiating these compounds from unsubstituted pyrimidinones that lack the requisite binding interactions with the HNE active site [1]. The patent literature specifically identifies 5-ethyl and related 5-alkyl pyrimidin-2(1H)-ones as having utility in treating diseases where HNE is implicated, including chronic obstructive pulmonary disease (COPD) and acute lung injury [1].

HNE inhibition
Class-level
Patent claims HNE inhibitory activity for 5-ethylpyrimidinone derivatives; exact IC50 not disclosed.
Supports HNE target engagement research; 5-ethyl group necessary for reported activity.
Data to verify; patent-derived class-level information.
Inflammation Neutrophil Elastase Inhibition Respiratory Diseases

5-Ethylpyrimidin-2(1H)-one Research & Industrial Applications


5-Ethyl-2′-Deoxyriboside Synthesis for Anti-Herpes Research

5-Ethylpyrimidin-2(1H)-one is employed as the key intermediate for synthesizing 5-ethyl-2-pyrimidinone-2′-deoxyriboside (β-anomer), a nucleoside analog specifically presented for evaluation against herpes virus infection [1]. This application is validated by published synthetic methodology and the compound's role in structure-activity relationship studies that distinguish the 5-ethyl derivative's potency profile from 5-iodo, 5-ethynyl, and 5-propynyl analogs [2][3].

HNE Inhibitor Development Scaffold

5-Ethylpyrimidin-2(1H)-one and its derivatives are claimed in patent literature as possessing human neutrophil elastase inhibitory properties, with therapeutic applications in COPD, acute lung injury, and other HNE-implicated diseases [1]. The 5-ethyl group is a necessary structural feature for target engagement, differentiating these compounds from unsubstituted pyrimidinones.

SAR Comparator for 5-Substituted Pyrimidine Nucleosides

As a representative 5-alkyl substituted pyrimidin-2(1H)-one, this compound serves as a reference standard for evaluating the effect of alkyl chain length and hydrophobicity on nucleoside analog pharmacology [1][2]. It is essential for comparative SAR investigations where 5-methyl, 5-ethyl, 5-propyl, and longer-chain analogs are systematically evaluated for potency, selectivity, and pharmacokinetic properties.

Intermediate for Antiviral 5-Substituted Alkyl Nucleosides

5-Ethylpyrimidin-2(1H)-one serves as the foundational heterocyclic core for generating 5-(1-substituted) alkyl pyrimidine nucleosides, a class of highly specific inhibitors of HSV-1, HSV-2, and VZV infections [1][2]. The 5-ethyl substitution provides a specific lipophilicity and steric profile that cannot be replicated by 5-iodo or 5-(2-chloroethyl) analogs, making this compound indispensable for systematic exploration of this nucleoside class.

Application
Selection Property
Validation Focus
5-Ethyl nucleoside analog synthesis for herpes virus research
Specific 5-ethyl substitution
Anti-HSV cell culture endpoint assays
HNE inhibition pathway studies
5-Ethyl pharmacophore required for target engagement
In vitro HNE enzyme inhibition assays
5-Substituted pyrimidine SAR investigations
Alkyl chain length hydrophobicity control
Comparative anti-HSV activity profiling
Synthesis of 5-substituted alkyl pyrimidine nucleosides
5-Ethyl lipophilicity and steric profile
HSV/VZV nucleoside analog activity screening

Technical Documentation Hub

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18 linked technical documents
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